REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[N:7]2[C:8]3[C:13]([CH:14]=[CH:15][C:6]2=[N:5][N:4]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.C([O-])(=O)C.[Na+].[OH-].[Na+]>O>[NH2:2][C:3]1[N:7]2[C:8]3[C:13]([CH:14]=[CH:15][C:6]2=[N:5][N:4]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1,2.3.4.5|
|
Name
|
1-amino-s-triazolo(4,3-a)quinoline hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.NC1=NN=C2N1C1=CC=CC=C1C=C2
|
Name
|
sodium acetate sodium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+].[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product then precipitated out as the free base, m.p., 250°-3°C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NN=C2N1C1=CC=CC=C1C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |